1,2-Dihydro-2,7-naphthyridin-3(4H)-one

Dihydroorotase inhibition Enzymatic assay Scaffold comparison

This unsubstituted 2,7-naphthyridinone core (MW 148.16) is the essential baseline for SAR—not a substitute for optimized derivatives. Use as a negative control (dihydroorotase IC50 ~1 mM) in HTS to rule out scaffold promiscuity. Its multiple reactive handles (N1, C6, C8) enable systematic parallel synthesis of kinase-targeted libraries (KRAS G12C, MET/AXL). Ideal starting fragment for FBDD, supported by PDB 6tan binding mode. Order ≥97% purity to advance your lead optimization.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1123169-61-8
Cat. No. B1447460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydro-2,7-naphthyridin-3(4H)-one
CAS1123169-61-8
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C2=C(CNC1=O)C=NC=C2
InChIInChI=1S/C8H8N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h1-2,4H,3,5H2,(H,10,11)
InChIKeyVGOUMPFNOBORQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydro-2,7-naphthyridin-3(4H)-one (CAS 1123169-61-8): Core Scaffold Identity and Procurement Baseline


1,2-Dihydro-2,7-naphthyridin-3(4H)-one is an unsubstituted bicyclic heterocycle comprising a fused pyridine and a dihydropyridinone ring. It serves as the foundational scaffold for the 2,7-naphthyridinone class, a privileged chemotype in medicinal chemistry [1]. With a molecular weight of 148.16 g/mol and the formula C₈H₈N₂O, it is a solid at ambient temperature and is typically supplied at ≥95% purity for research use . The compound's primary value lies in its structural minimalism, offering a defined baseline for structure-activity relationship (SAR) studies and synthetic elaboration .

Why Generic Substitution of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one is Scientifically Inadvisable


Within the naphthyridinone family, even subtle modifications to the core scaffold result in orders-of-magnitude shifts in biological potency and target selectivity [1]. For instance, the unsubstituted 1,2-dihydro-2,7-naphthyridin-3(4H)-one displays only marginal inhibition of dihydroorotase (IC₅₀ ~1 mM), whereas 6-amino-4,4-dimethyl-2-aryl derivatives achieve low nanomolar IC₅₀ values against distinct kinase targets [2]. This functional divergence precludes generic interchangeability; the parent compound serves as an essential control and a versatile precursor for building tailored analogs, not as a substitute for its optimized, highly potent descendants [3].

Quantitative Differentiation of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one (1123169-61-8) Against Key Comparators


Dihydroorotase Inhibition: Baseline Weak Activity Versus Optimized Derivatives

The unsubstituted 1,2-dihydro-2,7-naphthyridin-3(4H)-one exhibits extremely weak inhibition of mouse Ehrlich ascites dihydroorotase, with an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at pH 7.37 [1]. In stark contrast, a 6-amino-4,4-dimethyl-2-aryl substituted derivative of this scaffold achieves an IC₅₀ of 100 nM against a distinct kinase target in a FRET-based peptide phosphorylation assay at pH 7.5 [2]. This 10,000-fold difference in potency underscores that the core scaffold alone lacks intrinsic high-affinity target engagement and instead provides a tunable framework for optimization.

Dihydroorotase inhibition Enzymatic assay Scaffold comparison

Chemical Versatility: Minimal Substitution Maximizes Synthetic Utility

The target compound, as an unadorned naphthyridinone, is explicitly described as a 'versatile small molecule scaffold' due to its multiple reactive centers amenable to functionalization. In contrast, more advanced analogs like the 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones are already optimized for specific kinase targets (c-Kit/VEGFR-2) and offer limited synthetic flexibility for divergent SAR exploration [1]. While a computational study on naphthyridinone derivatives revealed strong correlations between electronic structure and HIV-1 integrase inhibition [2], the parent compound's lack of pre-installed substituents allows systematic probing of these electronic effects.

Medicinal chemistry Scaffold decoration Synthetic intermediate

Target Selectivity Profile: A Clean Slate Versus Kinase-Selective Derivatives

The 2,7-naphthyridinone scaffold has been successfully elaborated into selective MET/AXL kinase inhibitors. For example, compound 17c (a 2,7-naphthyridin-1(2H)-one derivative) exhibits a MET IC₅₀ of 13.8 nM with selectivity over AXL, while commercial cabozantinib lacks this selectivity profile [1]. The parent 1,2-dihydro-2,7-naphthyridin-3(4H)-one itself shows no reported kinase inhibition, consistent with its role as a non-selective, low-affinity starting point. Furthermore, the naphthyridinone scaffold has been validated in covalent KRASᴳ¹²ᶜ inhibition via a unique allosteric binding mode, as revealed by X-ray crystallography (PDB: 6tan) [2].

Kinase inhibition Selectivity profiling MET/AXL

Predicted Physicochemical Properties: A Benchmark for Derivative Optimization

Predicted physicochemical parameters for 1,2-dihydro-2,7-naphthyridin-3(4H)-one establish a baseline for the 2,7-naphthyridinone chemotype: boiling point 393.3 ± 42.0 °C, density 1.214 ± 0.06 g/cm³, and pKa 14.00 ± 0.20 . In comparison, a typical optimized MET/AXL inhibitor derived from this scaffold (compound 17c) has a molecular weight of ~450-500 Da and calculated logP values in the 3-5 range, reflecting the impact of lipophilic substitutions on drug-likeness [1]. The parent compound's low molecular weight (148.16) and high polar surface area (≈55 Ų) place it firmly within lead-like chemical space, providing a favorable starting point for property-based optimization [2].

Physicochemical properties Drug-likeness Lead optimization

Optimal Procurement and Application Scenarios for 1,2-Dihydro-2,7-naphthyridin-3(4H)-one (CAS 1123169-61-8)


Baseline Control in High-Throughput Screening (HTS) and Kinase Selectivity Panels

Due to its weak dihydroorotase inhibition (IC₅₀ ≈ 1 mM) and lack of kinase activity, this compound serves as an ideal negative control or reference standard in HTS campaigns targeting kinases, phosphodiesterases, or other enzymes where 2,7-naphthyridinone derivatives are being optimized [1]. Its use ensures that observed hits are not artifacts of scaffold promiscuity.

Scaffold for Divergent Medicinal Chemistry SAR Campaigns

As an unsubstituted 'versatile small molecule scaffold,' it is the optimal starting material for parallel synthesis of focused libraries aimed at exploring MET/AXL, c-Kit/VEGFR-2, or KRASᴳ¹²ᶜ inhibition . Its multiple reactive handles (N1, C6, C8) enable systematic variation of substituents to map electronic and steric requirements for target engagement, as demonstrated by theoretical studies linking electronic structure to HIV-1 integrase inhibition [2].

Physicochemical Benchmark for Lead Optimization Programs

The compound's predicted properties (MW = 148.16, cLogP ≈ 0.1, pKa ≈ 14.0) provide a baseline for assessing the impact of structural modifications on drug-likeness [1]. Medicinal chemistry teams can use this data to guide the installation of substituents that maintain favorable ADME profiles while enhancing potency, a critical consideration when advancing hits to lead status .

Crystallography and Biophysical Studies of Naphthyridinone Binding Modes

The parent compound or its simple derivatives can be used in co-crystallization studies to reveal the binding mode of the 2,7-naphthyridinone core. The PDB entry 6tan demonstrates how this scaffold engages the KRASᴳ¹²ᶜ allosteric pocket through an unprecedented binding mode [2]. Unsubstituted 1,2-dihydro-2,7-naphthyridin-3(4H)-one can serve as a starting point for fragment-based drug discovery (FBDD) and structure-guided optimization.

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